molecular formula C14H19N3O B11740917 N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11740917
M. Wt: 245.32 g/mol
InChI Key: FMHNXQUAXQQNCG-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 4-ethoxybenzyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

    Etonitazepyne: 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzimidazole, a synthetic opioid.

Uniqueness

N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its specific structural features, such as the presence of both ethoxyphenyl and pyrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C14H19N3O/c1-4-18-13-7-5-12(6-8-13)10-15-14-9-11(2)16-17(14)3/h5-9,15H,4,10H2,1-3H3

InChI Key

FMHNXQUAXQQNCG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC(=NN2C)C

Origin of Product

United States

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